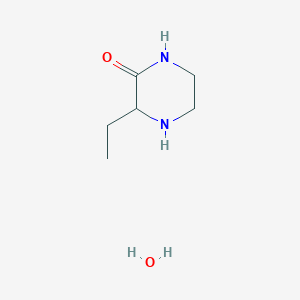

3-Ethyl-2-piperazinone hydrate

描述

Significance of Piperazinone Scaffolds in Modern Chemical and Medicinal Chemistry Research

Piperazinone scaffolds, a class of six-membered heterocyclic rings containing two nitrogen atoms and a carbonyl group, are recognized as "privileged structures" in medicinal chemistry. This designation stems from their ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. The inherent structural features of the piperazinone ring, including its capacity for hydrogen bonding, its conformational flexibility, and the potential for substitution at various positions, make it a versatile template for the design of novel therapeutic agents.

The significance of the piperazinone scaffold is underscored by its presence in numerous biologically active molecules. Research has demonstrated that derivatives of piperazinone exhibit a broad spectrum of activities, including but not limited to, anticancer, antimicrobial, and central nervous system effects. nih.govbohrium.com The ability to modify the scaffold at different positions allows for the fine-tuning of a compound's physicochemical properties, such as solubility and lipophilicity, which are critical for its pharmacokinetic profile.

Historical Context and Evolution of Piperazinone Derivatives in Scientific Inquiry

The scientific exploration of piperazine (B1678402) and its derivatives dates back to the early 20th century. Initially investigated for their anthelmintic properties, the scope of research into piperazine-containing compounds has expanded dramatically over the decades. wikipedia.org The introduction of a carbonyl group to form the piperazinone core marked a significant evolution, opening up new avenues for chemical synthesis and biological testing.

Early studies on 2-piperazinone derivatives laid the groundwork for understanding their fundamental chemistry and reactivity. jst.go.jp Over time, the focus shifted towards the synthesis of more complex and substituted piperazinones, driven by the quest for new drugs with improved efficacy and novel mechanisms of action. The development of advanced synthetic methodologies has enabled the creation of extensive libraries of piperazinone derivatives, facilitating systematic structure-activity relationship (SAR) studies. acs.orgnih.gov These investigations have been instrumental in identifying key structural features responsible for specific biological activities.

Current Research Landscape and Emerging Areas for 3-Ethyl-2-piperazinone Hydrate (B1144303) Studies

The current research landscape for 2-piperazinone derivatives is vibrant and multifaceted. A significant area of focus is the development of novel anticancer agents. nih.govbohrium.com Researchers are actively exploring the synthesis of piperazinone derivatives and evaluating their cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain substituted piperazinones can act as farnesyltransferase inhibitors, a target in cancer therapy. bohrium.com

Another prominent research area is the investigation of piperazinone derivatives as central nervous system (CNS) agents. nih.gov The piperazinone scaffold is being utilized to develop compounds with potential applications in treating neurological and psychiatric disorders. Furthermore, the antimicrobial potential of piperazinone derivatives continues to be an active field of research, with studies focusing on the synthesis of new compounds to combat drug-resistant pathogens. ingentaconnect.comepa.gov

For 3-Ethyl-2-piperazinone hydrate specifically, while detailed academic studies are not yet widely published, its structure suggests potential for exploration in these established research areas. The presence of the ethyl group at the 3-position can influence its lipophilicity and steric interactions with biological targets, potentially leading to unique pharmacological profiles compared to other piperazinone derivatives.

Scope and Objectives of Focused Academic Investigations on this compound

Focused academic investigations on this compound would likely encompass several key objectives. A primary goal would be the development of efficient and scalable synthetic routes to the compound and its analogs. This would enable the production of sufficient quantities for thorough biological evaluation.

Subsequent investigations would likely focus on exploring its potential as a scaffold in medicinal chemistry. This would involve synthesizing a library of derivatives with modifications at the nitrogen atoms and evaluating their activity in various biological assays. Based on the activities of other 3-substituted 2-piperazinones, initial screening could target cancer cell lines and CNS receptors.

Furthermore, detailed physicochemical characterization of this compound would be crucial. This includes determining its pKa, solubility, and stability, which are essential parameters for its potential development as a therapeutic agent. The "hydrate" designation also calls for studies into its solid-state properties and the influence of water on its crystal structure and stability.

Structure

3D Structure of Parent

属性

IUPAC Name |

3-ethylpiperazin-2-one;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.H2O/c1-2-5-6(9)8-4-3-7-5;/h5,7H,2-4H2,1H3,(H,8,9);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBJNCYJBCZYQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)NCCN1.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Conformational Analysis of 3 Ethyl 2 Piperazinone Hydrate

Spectroscopic Characterization of 3-Ethyl-2-piperazinone Hydrate (B1144303)

Spectroscopic analysis provides the foundational data for the structural elucidation of 3-Ethyl-2-piperazinone hydrate. By examining the interactions of the molecule with electromagnetic radiation, detailed information about its chemical environment, bonding, and functional groups can be ascertained.

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of this compound. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments collectively enable the unambiguous assignment of all proton and carbon signals, confirming the molecular structure and providing insights into the conformational dynamics.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl group and the piperazinone ring protons. The chemical shifts are influenced by the electron-withdrawing effect of the amide carbonyl group and the nitrogen atoms. The presence of the hydrate form may lead to exchangeable proton signals for the N-H and water protons.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| -CH₂- (ethyl) | 1.60 - 1.80 | Quartet (q) | ~7.5 |

| -CH₃ (ethyl) | 0.90 - 1.10 | Triplet (t) | ~7.5 |

| H-3 | 3.30 - 3.50 | Triplet (t) | ~5.5 |

| H-5 (axial) | 2.90 - 3.10 | Doublet of doublets (dd) | Jgem ≈ 12.0, Jax-eq ≈ 10.0 |

| H-5 (equatorial) | 3.15 - 3.35 | Doublet of doublets (dd) | Jgem ≈ 12.0, Jeq-ax ≈ 4.0 |

| H-6 (axial) | 2.80 - 3.00 | Doublet of triplets (dt) | Jgem ≈ 12.5, Jax-eq ≈ 10.0, Jax-ax ≈ 3.0 |

| H-6 (equatorial) | 3.05 - 3.25 | Doublet of triplets (dt) | Jgem ≈ 12.5, Jeq-ax ≈ 4.0, Jeq-eq ≈ 2.5 |

| N4-H | 2.00 - 3.00 | Broad singlet (br s) | - |

| N1-H | 7.50 - 8.50 | Broad singlet (br s) | - |

| H₂O | 3.00 - 4.00 | Broad singlet (br s) | - |

Note: Predicted values are based on general principles of NMR spectroscopy and data for analogous structures. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the amide is expected to resonate at a significantly downfield chemical shift. The carbons of the ethyl group and the piperazinone ring will appear at characteristic upfield positions.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (C-2) | 170.0 - 175.0 |

| -CH₂- (ethyl) | 25.0 - 30.0 |

| -CH₃ (ethyl) | 8.0 - 12.0 |

| C-3 | 55.0 - 60.0 |

| C-5 | 45.0 - 50.0 |

| C-6 | 40.0 - 45.0 |

Note: Predicted values are based on general principles of NMR spectroscopy and data for analogous structures. Actual experimental values may vary.

To unequivocally assign the proton and carbon signals and to confirm the connectivity of the atoms, various 2D NMR experiments would be employed.

Correlation Spectroscopy (COSY): This experiment would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between the methyl and methylene (B1212753) protons of the ethyl group, and among the protons on the piperazinone ring (H-3, H-5, and H-6).

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals based on the already assigned proton signals. For example, the proton signal at ~3.4 ppm would correlate with the C-3 carbon signal at ~57 ppm.

Vibrational spectroscopy probes the molecular vibrations of the functional groups within the molecule, providing a characteristic fingerprint.

The FTIR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its functional groups. The presence of the water of hydration is expected to introduce a broad O-H stretching band.

Predicted FTIR Data for this compound:

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (water) | 3500 - 3200 | Strong, Broad |

| N-H Stretch (amine) | 3400 - 3250 | Medium |

| N-H Stretch (amide) | 3300 - 3100 | Medium |

| C-H Stretch (aliphatic) | 3000 - 2850 | Medium |

| C=O Stretch (amide I) | 1680 - 1630 | Strong |

| N-H Bend (amide II) | 1570 - 1515 | Medium |

| C-N Stretch | 1400 - 1000 | Medium |

Note: Predicted values are based on general principles of IR spectroscopy and data for analogous structures. Actual experimental values may vary.

Vibrational Spectroscopy

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about molecular vibrations, yielding a structural fingerprint of the compound under investigation. While a specific experimental Raman spectrum for this compound is not extensively reported in public literature, the vibrational modes can be predicted based on the analysis of the parent piperazine (B1678402) molecule and its derivatives. researchgate.netscispace.com

The key vibrational modes expected for 3-Ethyl-2-piperazinone would include:

C-H Stretching: Vibrations from the ethyl group and the piperazinone ring are expected in the 2800–3100 cm⁻¹ region. researchgate.net Specifically, symmetric and asymmetric stretching of the CH₂ and CH₃ groups would be observable.

N-H Stretching: The secondary amine (N-H) group in the piperazine ring typically exhibits a stretching vibration in the 3220–3500 cm⁻¹ range. The exact position is sensitive to the degree of hydrogen bonding within the crystal lattice. researchgate.net

C=O Stretching: The carbonyl group of the lactam (amide) in the 2-piperazinone ring is expected to produce a strong and characteristic Raman band, typically in the region of 1650-1690 cm⁻¹.

C-N Stretching: Vibrations associated with the stretching of the carbon-nitrogen bonds within the piperazine ring are typically found in the 1030-1330 cm⁻¹ range. researchgate.net

Ring Deformation and Breathing Modes: The piperazine ring itself will have complex vibrational modes, including "breathing" modes where the entire ring expands and contracts symmetrically, and various deformation modes (scissoring, twisting, wagging) of the CH₂ groups. These are often observed in the fingerprint region below 1500 cm⁻¹. researchgate.net

O-H Vibrations: In the hydrate form, the water molecule will contribute O-H stretching bands, typically broad and located in the 3200-3600 cm⁻¹ region, often overlapping with the N-H stretching band.

An interactive table summarizing the expected characteristic Raman bands for 3-Ethyl-2-piperazinone is presented below.

Interactive Data Table: Predicted Raman Vibrational Modes for 3-Ethyl-2-piperazinone

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch | Amine (N-H) | 3220 - 3500 | Medium |

| C-H Stretch (Aliphatic) | Ethyl group, CH₂ ring | 2800 - 3100 | Strong |

| C=O Stretch | Amide (C=O) | 1650 - 1690 | Strong |

| CH₂ Scissoring | CH₂ groups in ring | ~1450 | Medium |

| C-N Stretch | Amine, Amide | 1030 - 1330 | Medium-Strong |

| Ring Breathing/Deformation | Piperazinone Ring | 800 - 1200 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a critical analytical tool for determining the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and that of its fragments after ionization.

The molecular formula for anhydrous 3-Ethyl-2-piperazinone is C₆H₁₂N₂O, giving it a monoisotopic molecular weight of approximately 128.09 g/mol . The hydrated form includes a water molecule, but typically under mass spectrometry conditions (e.g., electron ionization), the weakly bound water molecule is lost, and the molecular ion peak [M]⁺ would be observed at m/z ≈ 128.

The fragmentation of piperazine derivatives in mass spectrometry is often predictable. libretexts.orgmiamioh.eduresearchgate.net The primary fragmentation mechanism for 3-Ethyl-2-piperazinone is expected to be α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to a heteroatom (in this case, nitrogen). This process is initiated by the ionization of a non-bonding electron from one of the nitrogen atoms.

Key expected fragmentation pathways include:

Loss of the Ethyl Group: α-cleavage at the bond between the ethyl group and the piperazinone ring would result in the loss of an ethyl radical (•CH₂CH₃, 29 Da), leading to a significant fragment ion at m/z 99.

Ring Cleavage: The piperazinone ring can undergo fragmentation through various pathways. A common route involves the cleavage of the bonds adjacent to the nitrogen atoms, leading to the formation of smaller, stable radical cations. For instance, cleavage across the ring could lead to the loss of ethylene (B1197577) (C₂H₄, 28 Da) or other neutral fragments.

McLafferty Rearrangement: While less common for this specific structure, a McLafferty rearrangement could occur if a gamma-hydrogen is available for transfer to the carbonyl oxygen, though this is not a primary expected pathway here.

An interactive table of predicted major mass spectral fragments is provided below.

Interactive Data Table: Predicted Mass Spectrometry Fragments for 3-Ethyl-2-piperazinone

| Fragment Description | Lost Neutral Fragment | Predicted m/z | Proposed Formula of Ion |

| Molecular Ion | - | 128 | [C₆H₁₂N₂O]⁺• |

| Loss of Ethyl Radical | •C₂H₅ | 99 | [C₄H₇N₂O]⁺ |

| Loss of Carbon Monoxide | CO | 100 | [C₅H₁₂N₂]⁺• |

| Ring Fission Fragment | C₂H₄O | 84 | [C₄H₈N₂]⁺• |

| Ring Fission Fragment | C₂H₅N | 85 | [C₄H₇NO]⁺ |

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides definitive information on the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis of this compound

A search of the publicly available scientific literature and crystallographic databases indicates that a single-crystal X-ray diffraction structure for this compound has not been reported. Therefore, specific details such as the crystal system, space group, unit cell dimensions, and precise atomic coordinates for this compound cannot be provided.

Were such data available, the analysis would yield a complete molecular geometry, confirming the piperazinone ring conformation (likely a chair or distorted chair form) and the orientation of the equatorial or axial ethyl substituent.

Crystal Packing and Intermolecular Interactions in Hydrated Crystal Structures

Although the specific crystal structure is unknown, general principles observed in related hydrated piperazine and lactam structures allow for a discussion of the likely interactions. mdpi.comnih.gov In a crystalline state, molecules of 3-Ethyl-2-piperazinone and water would arrange themselves in a highly ordered, repeating lattice to maximize packing efficiency and stabilize the structure through intermolecular forces. The dominant interactions would undoubtedly be hydrogen bonds. nih.gov

The key functional groups for hydrogen bonding are the N-H group (donor), the carbonyl oxygen (C=O, acceptor), the secondary ring amine (acceptor), and the water molecule, which can act as both a hydrogen bond donor and acceptor. unimi.it It is highly probable that extensive hydrogen-bonding networks would form, linking the piperazinone molecules to each other and to the water molecules, creating a stable three-dimensional supramolecular architecture.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govbohrium.comnih.goviucr.org This analysis is performed on data obtained from a solved crystal structure. Since the crystal structure for this compound is not available, a specific Hirshfeld analysis cannot be conducted.

Role of Water Molecules in the Crystal Lattice and Hydrogen Bonding Networks

In hydrated crystals, water molecules are not passive occupants of space but play a crucial architectural role in stabilizing the crystal lattice. nih.govunimi.it The water molecule in this compound would be integral to the hydrogen-bonding network.

The water molecule can:

Act as a bridge by accepting a hydrogen bond from an N-H donor of one piperazinone molecule and donating hydrogen bonds to the carbonyl oxygen atoms of neighboring molecules.

Form clusters with other water molecules if the stoichiometry were higher.

Satisfy the hydrogen-bonding potential of the piperazinone molecules that might not be efficiently met by self-association alone, thus enabling the formation of a more stable crystalline solid. unimi.it

Conformational Analysis of the 2-Piperazinone Ring System

Energetic Landscape of Piperazinone Ring Conformers (e.g., Chair, Skewed-Boat)

Like other saturated six-membered rings, the 2-piperazinone ring can theoretically adopt several conformations, with the most notable being the chair and boat forms, as well as various intermediates such as the twist-boat (or skewed-boat). The chair conformation is generally the most thermodynamically stable form for piperazine rings due to the minimization of angular and torsional strain. nih.govnitech.ac.jp However, the introduction of a carbonyl group at the 2-position alters this landscape.

Computational studies on related N-acylated piperazines have shown that the energy barrier for ring inversion can be significant. For selected mono-N-benzoylated piperazines, the activation energy barriers (ΔG‡) for the interconversion of chair conformations were determined to be in the range of 56 to 80 kJ mol⁻¹. nih.govrsc.org This restricted rotation is a consequence of the partial double bond character of the amide bond, which also influences the puckering of the ring.

While specific energetic data for the parent 2-piperazinone ring is not extensively available in the reviewed literature, analogies can be drawn from cyclohexane (B81311). In cyclohexane, the twist-boat conformation is roughly 23 kJ/mol less stable than the chair conformation. researchgate.net The boat conformation itself is even less stable, at approximately 30 kJ/mol higher in energy than the chair form, due to unfavorable steric interactions between the "flagpole" hydrogens and eclipsed conformations along the bottom of the boat. nitech.ac.jpresearchgate.net For the 2-piperazinone ring, the presence of the planar amide moiety is expected to further influence the relative energies of these conformers. The skewed-boat form may represent a lower energy alternative to the full boat conformation by alleviating some of the flagpole interactions.

Table 1: Comparative Energy Differences of Cyclohexane Conformers

| Conformer | Relative Energy (kJ/mol) |

| Chair | 0 |

| Twist-Boat | ~23 |

| Boat | ~30 |

| Half-Chair | ~45 |

Note: Data presented is for cyclohexane and serves as a general reference for the energetic penalties associated with non-chair conformations in six-membered rings. nitech.ac.jpresearchgate.net

Influence of the Ethyl Substituent on Ring Conformation and Dynamics

The introduction of an ethyl group at the C3 position of the 2-piperazinone ring introduces an additional layer of complexity to its conformational analysis. The substituent can occupy either an axial or an equatorial position in the chair conformation, and its preference is dictated by a balance of steric and electronic effects.

In analogous N-acylpiperidine systems, a substituent at the 2-position (equivalent to the C3 position in 2-piperazinone) has been shown to preferentially adopt an axial orientation. nih.gov This counterintuitive preference is attributed to a phenomenon known as pseudoallylic strain, or A(1,3) strain. The partial double-bond character of the N1-C2 amide bond creates a planar system, and an equatorial substituent at C3 would experience steric repulsion with the substituent on the amide nitrogen (in this case, a hydrogen or another group). By adopting an axial position, the C3-substituent can minimize this interaction. nih.gov For N-acylpiperidines with a 2-methyl substituent, the axial conformer can be favored by up to -3.2 kcal/mol. nih.gov

Solvent Effects on the Conformational Preferences of this compound

The conformational equilibrium of a molecule can be significantly influenced by the surrounding solvent medium. The polarity of the solvent can differentially stabilize various conformers based on their dipole moments. For 3-Ethyl-2-piperazinone, which possesses a polar amide group, solvent effects are expected to be pronounced.

Theoretical studies on the solvent effects on the structure and tautomerism of related heterocyclic compounds have demonstrated that polar solvents can alter the relative stabilities of different forms. nih.gov In the context of conformational analysis, a more polar solvent would be expected to better solvate and therefore stabilize the conformer with the larger dipole moment. The chair conformation of 2-piperazinone, with its defined arrangement of polar bonds, will have a specific dipole moment. Alternative conformations, such as the skewed-boat, will possess different dipole moments.

While specific molecular dynamics simulations of 3-Ethyl-2-piperazinone in various solvents were not found in the reviewed literature, general principles suggest that in polar protic solvents like water, hydrogen bonding between the solvent and the amide group (both the N-H donor and the C=O acceptor) will play a crucial role. These interactions can influence the rotational barrier of the amide bond and the energy landscape of the ring conformations.

Hydration Effects on the Conformational Stability

The specific mention of "hydrate" in the compound's name indicates that water molecules are an integral part of its solid-state structure and likely play a significant role in its solution-phase conformation. The stability of crystalline hydrates of other lactam-containing molecules, such as β-lactam antibiotics, has been studied extensively. nih.govresearchgate.net In these systems, water molecules are often found to form specific hydrogen-bonding networks that stabilize the crystal lattice. nih.gov These water molecules can act as bridges between different drug molecules, fulfilling important structural roles without leading to hydrolysis of the lactam ring. nih.govresearchgate.net

For this compound, it is highly probable that the water molecule(s) of hydration are involved in hydrogen bonding with the N1-H and/or the carbonyl oxygen of the piperazinone ring. This interaction can have several conformational consequences:

Stabilization of a Specific Conformer: The hydrogen bonding network in the hydrated crystal could lock the 2-piperazinone ring into a single, preferred conformation, likely a chair form.

Influence on Ring Puckering: The coordination of a water molecule to the carbonyl oxygen could slightly alter the bond angles and lengths within the amide group, which in turn could affect the degree of puckering of the entire ring.

Modification of the Energetic Landscape: In solution, the explicit interaction of water molecules with the polar functional groups of 3-Ethyl-2-piperazinone can alter the relative energies of the different conformers. The formation of strong hydrogen bonds with water could provide an additional stabilizing factor for conformers that allow for optimal solvent accessibility to the amide group.

Molecular dynamics simulations of piperazine and its derivatives in aqueous solutions have highlighted the importance of hydrogen bonding networks in determining the molecular distribution and interactions within the system. uib.no It is reasonable to infer that for this compound, the interplay of intramolecular steric and electronic factors with the intermolecular hydrogen bonding to water molecules dictates its ultimate conformational preference and stability.

Computational Chemistry and Theoretical Studies of 3 Ethyl 2 Piperazinone Hydrate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, electronic structure, and spectroscopic parameters.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For a molecule like 3-ethyl-2-piperazinone hydrate (B1144303), DFT calculations could predict its most stable three-dimensional geometry by optimizing bond lengths, bond angles, and dihedral angles. Such studies on other piperazine (B1678402) derivatives have successfully employed functionals like B3LYP and WB97XD to achieve good correlation with experimental data. jksus.orgresearchgate.net The resulting electronic structure analysis would reveal the distribution of electron density, identifying electrophilic and nucleophilic sites, which are crucial for understanding the molecule's reactivity.

Ab Initio Methods for High-Level Electronic Structure Determination

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could provide a higher level of accuracy for the electronic structure of 3-ethyl-2-piperazinone hydrate. These calculations would offer a more refined understanding of electron correlation effects, which are important for accurately determining the molecule's energy and properties. For other complex organic molecules, these methods have been instrumental in benchmarking the results obtained from DFT.

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are also invaluable for predicting spectroscopic parameters. By calculating the magnetic shielding tensors, one could predict the Nuclear Magnetic Resonance (NMR) chemical shifts for the hydrogen and carbon atoms in this compound. Similarly, the calculation of the second derivatives of the energy with respect to atomic displacements would yield the vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra. These theoretical predictions are vital for interpreting experimental data and confirming the molecular structure. Studies on related heterocyclic compounds have demonstrated the utility of DFT in accurately predicting these spectroscopic properties.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering a bridge between the static picture from quantum mechanics and the dynamic nature of molecules in solution.

Conformational Dynamics and Trajectory Analysis in Solution

For a flexible molecule like 3-ethyl-2-piperazinone, MD simulations can be used to explore its conformational landscape in a solvent. By simulating the trajectory of the molecule over time, researchers can identify the most populated conformations and the energetic barriers between them. This is crucial for understanding how the molecule behaves in a real-world environment. Such simulations have been applied to various drug-like molecules containing piperazine rings to understand their binding mechanisms with biological targets. mdpi.com

Simulation of Hydration Shells and Solvent Interactions

Given that the subject is a hydrate, understanding its interaction with water is paramount. MD simulations can provide a detailed picture of the hydration shell surrounding the 3-ethyl-2-piperazinone molecule. nitech.ac.jp Analysis of these simulations would reveal the number of water molecules in the first and second hydration shells, their orientation, and the average residence time, providing insights into the solute-solvent hydrogen bonding network. nih.govgfz-potsdam.de This information is critical for understanding the solubility and stability of the hydrated compound. Similar simulations have been performed for other amine solutions to understand their interaction with water and other molecules. nih.gov

Molecular Docking and Binding Mode Prediction for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme.

The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity. Computational studies on related piperazine and keto-piperazine derivatives have identified them as potent inhibitors of enzymes like renin, which is involved in blood pressure regulation. openpharmaceuticalsciencesjournal.com Similarly, other piperazine-based compounds have shown high affinity for sigma receptors, which are implicated in various functions within the central nervous system. nih.govrsc.org

For this compound, a hypothetical docking study against a target like the Sigma-1 Receptor (S1R) would reveal key interactions. The ethyl group at the 3-position and the carbonyl group of the piperazinone ring would likely form specific hydrogen bonds, hydrophobic interactions, or salt bridges with amino acid residues in the receptor's binding pocket, such as Glu172 and Asp126. nih.gov These interactions are critical for the stability of the ligand-receptor complex. Molecular dynamics simulations can further refine these docking poses and confirm the stability of the predicted interactions over time. nih.govrsc.org

Table 1: Hypothetical Molecular Docking Results of this compound with Sigma-1 Receptor (S1R)

| Parameter | Predicted Value | Interacting Residues (Example) |

| Binding Affinity (kcal/mol) | -8.5 | Glu172, Asp126 |

| Docking Score | -9.2 | Phe107 |

| Hydrogen Bonds | 3 | Glu172 |

| Hydrophobic Interactions | 5 | Phe107, Tyr103 |

Note: This data is illustrative and represents the type of results generated from a molecular docking simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Space Exploration

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing how changes in molecular features affect activity, QSAR models can predict the potency of new, unsynthesized compounds.

A QSAR study involving this compound would begin by creating a dataset of related piperazinone derivatives with known biological activities. For each molecule, a set of molecular descriptors is calculated. These can include constitutional descriptors (e.g., number of oxygen atoms, double bonds), electronic descriptors, and spatial descriptors. openpharmaceuticalsciencesjournal.com

Statistical methods, such as multiple linear regression (MLR), are then used to build a model that correlates these descriptors with activity. openpharmaceuticalsciencesjournal.com Research on keto-piperazine derivatives as renin inhibitors has shown that descriptors like the number of oxygen atoms (nO) and the number of double bonds (nDB) play a vital role in their binding capability. openpharmaceuticalsciencesjournal.com A successful QSAR model for a series including this compound would have high correlation coefficients (R²) and cross-validation coefficients (Q²), indicating its predictive power. openpharmaceuticalsciencesjournal.com Such models provide crucial insights for designing more potent derivatives by modifying the piperazinone scaffold.

Table 2: Example Molecular Descriptors for a QSAR Study of Piperazinone Derivatives

| Compound | Molecular Weight | LogP | Number of O Atoms (nO) | Biological Activity (IC50, µM) |

| 3-Methyl-2-piperazinone | 114.15 | -1.2 | 1 | 15.2 |

| 3-Ethyl-2-piperazinone | 128.17 | -0.8 | 1 | 9.8 |

| 3-Propyl-2-piperazinone | 142.20 | -0.4 | 1 | 12.5 |

| 3-Ethyl-5-methyl-2-piperazinone | 142.20 | -0.6 | 1 | 7.1 |

Note: This data is hypothetical and for illustrative purposes to demonstrate the components of a QSAR analysis.

Theoretical Insights into Reaction Mechanisms and Transition States in Piperazinone Synthesis

Computational quantum chemistry, particularly Density Functional Theory (DFT), offers profound insights into the mechanisms of chemical reactions. tandfonline.comitu.edu.trnih.govtandfonline.com These methods can be used to model the synthesis of 3-Ethyl-2-piperazinone, calculating the energies of reactants, intermediates, transition states, and products to map out the entire reaction pathway.

A common route to synthesize 2-piperazinone rings involves the intramolecular cyclization of a diamine precursor. mdpi.com For 3-Ethyl-2-piperazinone, this could involve the cyclization of an N-(2-aminoethyl) derivative of 2-aminobutanamide. DFT calculations can determine the activation energy for the key ring-closing step, which proceeds through a specific transition state. By modeling this transition state, researchers can understand the geometric and electronic factors that facilitate or hinder the reaction.

Furthermore, theoretical studies can predict the vibrational frequencies of the molecule, which can be compared with experimental infrared spectroscopy data to confirm its structure. tandfonline.com DFT can also be used to analyze the molecule's frontier molecular orbitals (HOMO and LUMO), providing information about its reactivity and electronic properties. tandfonline.comnih.govtandfonline.com Such computational investigations are essential for optimizing synthetic procedures, improving yields, and exploring novel synthetic pathways to piperazinone-based compounds. mdpi.comacs.org

Table 3: Hypothetical DFT-Calculated Energies for the Cyclization Step in 3-Ethyl-2-piperazinone Synthesis

| Species | Relative Energy (kcal/mol) | Description |

| Reactant (Acyclic Precursor) | 0.0 | Starting material |

| Transition State | +25.4 | Highest energy point of the reaction |

| Product (Cyclized Piperazinone) | -15.8 | Final ring structure |

Note: This data is illustrative, representing typical outputs from a DFT calculation of a reaction mechanism.

Derivatives, Analogues, and Structure Activity Relationships of 3 Ethyl 2 Piperazinone Hydrate

Rational Design and Synthesis of Novel 3-Ethyl-2-piperazinone Analogues

The rational design of novel analogues based on the 3-Ethyl-2-piperazinone core involves targeted modifications to modulate its chemical properties and biological interactions. The synthesis of the basic piperazin-2-one (B30754) ring often begins with starting materials like ethylenediamine (B42938) and carbonyl compounds, which undergo cyclization to form the core heterocycle. evitachem.com From this fundamental structure, a variety of synthetic strategies are employed to introduce functional diversity. These strategies include substitutions on the ring's nitrogen or carbon atoms and the integration of other cyclic systems.

The two nitrogen atoms within the piperazinone ring are key sites for chemical modification, acting as nucleophiles that allow for further functionalization. evitachem.com This versatility enables the introduction of a wide array of substituents, significantly altering the molecule's properties. Common synthetic methods for modifying these nitrogen atoms include:

N-Alkylation: This is achieved through reactions such as nucleophilic substitution with alkyl halides, reductive amination, or the reduction of carboxyamides. mdpi.com

N-Arylation: The attachment of aryl groups is typically accomplished through palladium-catalyzed Buchwald–Hartwig coupling, copper-catalyzed Ullmann–Goldberg reactions, or nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings. mdpi.com

N-Acylation: Acyl groups can be introduced by reacting the piperazinone nitrogen with acyl chlorides, leading to the formation of amides. nih.gov

These strategies allow for the precise tuning of electronic and steric properties, which is fundamental to developing derivatives for specific research targets.

| Strategy | Reagents/Conditions | Resulting Moiety | Reference |

|---|---|---|---|

| N-Arylation (SNAr) | N-Boc-piperazine, Ethyl 2-chloropyrimidine-5-carboxylate | N-pyrimidinyl-piperazine | mdpi.com |

| N-Alkylation | Piperazine, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile | N-indolylbutyl-piperazine | mdpi.com |

| N-Acylation | N-ethyl-piperazine, Oleanonic acid chloride | N-ethyl-N'-oleanoyl-piperazine | nih.gov |

While N-substitution is more prevalent, the functionalization of the carbon atoms of the piperazinone ring offers another dimension for structural diversification. Adding substituents to the ring's carbon atoms can enhance target selectivity and introduce specific stereochemical features. nih.gov However, C-H functionalization of piperazines can be challenging due to potential side reactions involving the second nitrogen atom. encyclopedia.pub

Recent synthetic advances have provided routes to carbon-substituted piperazinones. For instance, methodologies have been developed for the synthesis of 3-substituted piperazine-2-acetic acid esters starting from 1,2-diamines and amino acids. mdpi.comnih.gov These methods allow for the introduction of substituents at the C3 position, adjacent to the ethyl group in a 3-ethyl-2-piperazinone analogue. Such modifications are crucial for creating analogues with defined stereochemistry and exploring its impact on molecular recognition.

A powerful strategy in analogue design is the hybridization of the piperazinone core with other heterocyclic systems. This approach, sometimes termed "heterocyclic merging," can generate novel scaffolds with unique three-dimensional shapes and biological activities distinct from their individual components. nih.gov

Examples of this strategy include:

Fused Systems: Merging piperazine scaffolds with heterocycles like indazoles creates rigid, fused polycyclic structures such as indazolo-piperazines. nih.gov

Linked Systems: The piperazinone core can be linked to other heterocyclic moieties, such as indoles, benzofurans, or quinolines, through alkyl or other linker chains. nih.gov This approach is common in drug discovery to position pharmacophoric groups in specific spatial orientations. mdpi.com

Conjugates with Natural Products: The piperazine ring has been appended to complex natural product skeletons, such as oleanonic and ursonic acids, to create hybrid molecules that combine the features of both parent structures. nih.govnih.gov

These hybrid molecules often exhibit novel properties arising from the combination of different structural motifs.

Impact of Structural Modifications on Molecular Properties for Research Applications

Chemical modifications to the 3-Ethyl-2-piperazinone scaffold directly influence its molecular properties, which in turn dictates its utility in research applications. The conformational flexibility of the piperazine ring is a key characteristic that is crucial for its interaction with biological targets. evitachem.com Altering the substitution pattern affects this flexibility and modulates the molecule's intermolecular interaction potential.

The introduction of substituents on the piperazinone ring has a profound effect on its conformational equilibrium and stereochemistry. The six-membered ring typically adopts a chair-like conformation, and substituents can occupy either axial or equatorial positions. lumenlearning.com

Conformational Preference: For 2-substituted piperazines, studies have shown a preference for the axial conformation, which can be further stabilized by the formation of intramolecular hydrogen bonds. nih.gov This preference is critical as it orients other parts of the molecule into specific spatial arrangements. nih.gov

Steric and Electronic Effects: The preference for an equatorial versus axial position is governed by a balance of steric and electronic factors. lumenlearning.com In related piperidine (B6355638) systems, polar substituents in the axial position can be stabilized by electrostatic interactions with the ring's heteroatoms, sometimes even reversing the conformational preference observed in analogous cyclohexane (B81311) rings. nih.gov

Understanding these conformational biases is essential for designing molecules that can adopt the correct three-dimensional shape to interact with a specific target.

| Ring System | Substitution Pattern | Observed Preference | Stabilizing Factor | Reference |

|---|---|---|---|---|

| 1-Acyl-2-substituted piperazine | Ether-linked substituent at C2 | Axial conformation | Intramolecular hydrogen bond | nih.gov |

| 4-Substituted piperidinium (B107235) salt | Polar substituent (F, OH, Br) at C4 | Axial conformation | Electrostatic interactions | nih.gov |

Chemical derivatization of the 3-Ethyl-2-piperazinone structure is a primary tool for modulating its intermolecular interaction profile, such as hydrogen bonding and hydrophobic interactions.

Hydrogen Bonding: The nitrogen and oxygen atoms in the piperazin-2-one core are potential hydrogen bond donors and acceptors. N-substitution can be used to introduce additional hydrogen bond acceptors or hydrophobic groups, thereby altering the molecule's interaction landscape. nih.gov The supramolecular structure of piperazine derivatives in the solid state can be influenced by water molecules acting as hydrogen-bonding connectors. science.gov

Pharmacokinetic Properties: The two nitrogen atoms of the piperazine core have pKa values that make them valuable for improving the pharmacokinetic properties of drug candidates, particularly water solubility. nih.gov

Target Affinity: The nature of the heteroatoms is critical for molecular recognition. For example, replacing a piperidine ring with a piperazine in a series of compounds was shown to dramatically alter the binding affinity for specific biological receptors, underscoring the crucial role of the additional nitrogen atom in establishing key intermolecular interactions. nih.gov

By strategically modifying the 3-Ethyl-2-piperazinone scaffold, researchers can fine-tune its properties to create tailored molecular probes and lead compounds for a wide range of scientific applications.

Structure-Activity Relationship (SAR) Studies in Non-Clinical Research Contexts

The piperazine ring is a significant scaffold in medicinal chemistry, known for its presence in numerous compounds with diverse biological activities. mdpi.comnih.gov Derivatives of 3-Ethyl-2-piperazinone hydrate (B1144303) are subjects of non-clinical research to understand how their chemical structure relates to their activity. These studies are fundamental in establishing structure-activity relationships (SAR), which provide insights into the chemical and biological behavior of these molecules.

Elucidation of Structural Determinants for Specific Chemical Reactivities

The chemical reactivity of 3-Ethyl-2-piperazinone hydrate and its analogues is largely dictated by the functional groups present on the piperazinone core. The structure features a six-membered ring with two nitrogen atoms, an ethyl substituent, and a carbonyl group, which offer several sites for chemical modification. evitachem.com

Key structural features influencing reactivity include:

Piperazine Nitrogens: The two nitrogen atoms within the piperazine ring can act as nucleophiles, allowing for N-alkylation, N-arylation, and acylation reactions. This functionalization is a common strategy to synthesize diverse libraries of derivatives. evitachem.commdpi.com The presence of the electron-withdrawing carbonyl group adjacent to one nitrogen (N1) reduces its nucleophilicity compared to the other nitrogen (N4).

Carbonyl Group: The amide carbonyl group can participate in condensation reactions with various nucleophiles. evitachem.com It also influences the planarity and electronic properties of the adjacent part of the ring.

Ethyl Group at C3: The ethyl group at the third position of the ring provides steric bulk and lipophilicity. Modifications to this group can influence the molecule's solubility and how it fits into binding sites of biological targets.

Ring Conformation: As a saturated heterocycle, the piperazine ring adopts a flexible chair or boat conformation. This conformational flexibility is crucial for its interaction with biological targets, allowing it to adapt to the shape of binding pockets. evitachem.comnih.gov

Studies on related piperazine derivatives have shown that the nature and position of substituents significantly impact their chemical behavior. For instance, radical cyclization reactions mediated by Mn(OAc)₃ have been used to synthesize novel piperazine-containing dihydrofuran compounds, demonstrating how the substituents on the piperazine nitrogen and the double bond influence reaction yields. nih.gov Steric hindrance from substituents can lower reaction yields, highlighting the importance of steric factors in the reactivity of these derivatives. nih.gov

Table 1: Influence of Structural Features on Chemical Reactivity of Piperazinone Analogues

| Structural Feature | Type of Reaction | Impact on Reactivity |

|---|---|---|

| N4-Nitrogen Atom | Nucleophilic Substitution (Alkylation, Acylation) | Primary site for introducing substituents to build diversity. evitachem.commdpi.com |

| C2-Carbonyl Group | Condensation Reactions | Allows for the formation of more complex molecules through reaction with amines or alcohols. evitachem.com |

| C3-Substituent (e.g., Ethyl) | Steric Hindrance | Can affect reaction rates and yields by sterically shielding reactive centers. nih.gov |

Correlating Structural Features with Enzyme Inhibition Profiles in Biochemical Assays

The piperazine scaffold is a common feature in many enzyme inhibitors. SAR studies on derivatives of 3-Ethyl-2-piperazinone help to identify the structural requirements for potent and selective enzyme inhibition.

Tyrosinase Inhibition: Research on piperazine amides of benzoic and cinnamic acids has identified key features for tyrosinase inhibition. The piperazine ring itself is thought to provide a balance between rigidity and flexibility, which helps to correctly position the inhibitory moiety within the enzyme's active site. nih.govacs.org The nature of the substituent on the piperazine nitrogen is critical. For instance, in a series of nitrophenylpiperazine derivatives, a compound featuring an indole (B1671886) moiety at the N-1 position of the piperazine ring showed significant tyrosinase inhibitory activity. nih.gov This suggests that bulky, aromatic substituents can form favorable interactions within the enzyme's active site.

Other Enzyme Targets: Piperazine derivatives have also been investigated as inhibitors of other enzymes, such as poly(ADP-ribose) polymerase-1 (PARP-1) and enoyl acyl carrier protein reductase (InhA). mdpi.comacs.org For PARP-1 inhibitors, piperazine-substituted naphthoquinones showed that specific substitution patterns led to strong binding profiles in silico, interacting with critical amino acids for inhibition. acs.org In the case of antitubercular agents targeting InhA, modifying isoniazid (B1672263) with a piperazine-containing benzaldehyde (B42025) fragment led to promising candidates. The lipophilicity introduced by the piperazine substituent was a key factor in their activity. mdpi.com

Table 2: SAR Highlights for Piperazinone Analogues as Enzyme Inhibitors

| Enzyme Target | Key Structural Feature | Observation | Reference |

|---|---|---|---|

| Tyrosinase | Indole moiety on piperazine ring | Exhibited significant inhibitory effect (IC₅₀ = 72.55 μM). | nih.gov |

| Tyrosinase | Piperazine ring as a scaffold | Provides a balance of flexibility and rigidity for optimal orientation in the active site. | nih.govacs.org |

| CDK2 | Piperazine as a linker | Connects benzofuran (B130515) core to aromatic tails, enabling potent inhibition (IC₅₀ as low as 40.91 nM). | nih.gov |

| PARP-1 | Substituted piperazine on a naphthoquinone core | Achieved strong in silico binding scores (e.g., -7.41 kcal/mol). | acs.org |

Understanding Structure-Based Modulation of Cellular Processes (excluding therapeutic efficacy)

Beyond direct enzyme inhibition, SAR studies investigate how modifications to the 3-Ethyl-2-piperazinone structure affect broader cellular processes like cell proliferation and viability in non-clinical models. These studies often use cancer cell lines to assess the cytotoxic or growth-inhibitory potential of new compounds.

In one study, a series of piperazin-2-one-based structures, including cyclic imines and aminophosphonates, were evaluated for cytotoxic activity against a panel of human cancer cell lines. nih.gov The results indicated that structural variations significantly impacted cytotoxicity. For example, the introduction of phosphorus-containing groups led to a range of activities, demonstrating that modifications at the nitrogen atoms can modulate the compound's effect on cell viability. nih.gov

Similarly, research on etoposide (B1684455) analogues, which are known topoisomerase II inhibitors, utilized a piperazine-containing linker to create bis-epipodophyllotoxin compounds. nih.gov A structure-based design approach hypothesized that linking two etoposide molecules would allow simultaneous binding to two sites in the DNA-topoisomerase complex. The length of the piperazine-based linker was found to be critical. The most potent compound, which was 10-fold more growth inhibitory toward K562 cells than etoposide, contained a linker with eight methylene (B1212753) groups. nih.gov This demonstrates that the geometry and length of the linker are crucial determinants of the molecule's ability to interfere with cellular machinery involved in cell division.

Table 3: Structure-Modulation of Cellular Processes by Piperazinone Derivatives

| Cellular Process | Cell Line(s) | Structural Modification | Observation |

|---|---|---|---|

| Cytotoxicity/Cell Viability | HUH7, AKH12, DAOY, etc. | Introduction of aminophosphonate groups to the piperazinone scaffold. | Resulted in varied cytotoxic effects, showing the influence of P-containing moieties. nih.gov |

Mechanistic Investigations of this compound in Chemical Systems

Understanding the fundamental chemical properties of this compound is crucial for its application in more complex systems. This includes its stability under various conditions, its behavior in solution, and its potential reactivity in synthetic transformations.

Oxidation and Reduction Pathways of Piperazinone Ring Systems

The piperazinone ring possesses a higher degree of stability compared to its parent piperazine structure due to the presence of the amide functional group. The oxidation of piperazine can lead to the formation of piperazinone as an intermediary degradation product. utexas.edu For instance, studies on the atmospheric oxidation of piperazine initiated by hydroxyl radicals show that the reaction proceeds primarily through hydrogen abstraction from C-H sites, leading to carbon-centered radicals. acs.orgchemrxiv.org Subsequent reactions with molecular oxygen can ultimately yield cyclic amide products like piperazinone. acs.orgchemrxiv.org

Once formed, the piperazinone ring is relatively stable. The amide bond is generally resistant to mild oxidizing agents. Reduction of the amide carbonyl group in the piperazinone ring, however, is a common synthetic transformation used to generate substituted piperazines. researchgate.net These reductions are typically achieved using strong reducing agents like lithium aluminum hydride. The synthesis of various piperazine derivatives often involves the reduction of diketopiperazines or ketopiperazines as a key step. researchgate.net

Acid-Base Equilibria and Protonation States in Solution

The protonation state of piperazine-containing molecules is critical as it influences properties such as solubility, lipophilicity, and permeability, which are significant in pharmaceutical research. rsc.org The 3-Ethyl-2-piperazinone structure contains two nitrogen atoms with different basicities. The nitrogen at position 4 (N4) is a secondary amine, while the nitrogen at position 1 (N1) is part of an amide linkage.

In solution, this compound will exist in equilibrium between its neutral form and its protonated form (at the N4 position), depending on the pH of the medium. The specific pKa value determines the percentage of the protonated species at a given pH. rsc.orgrsc.org Minor changes in pKa can significantly affect the protonation state at physiological pH. rsc.org

Table 1: pKa Values of Piperazine and Related Derivatives

| Compound | Highest Measured pKa | Reference |

| Piperazine | 9.73 | rsc.org |

| 1-Methylpiperazine | 9.23 | rsc.org |

| 1-Ethylpiperazine | 9.24 | rsc.org |

| 1,4-Dimethylpiperazine | 8.13 | rsc.org |

| 1-Acetyl-4-methylpiperazine | 7.06 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Catalytic Roles and Reactivity in Organic Transformations

The 3-Ethyl-2-piperazinone scaffold possesses reactive sites that can be utilized in various organic transformations. The secondary amine at the N4 position is a nucleophilic center and can readily undergo reactions such as N-alkylation, N-arylation, and acylation. mdpi.com These reactions allow for the diversification of the piperazinone core, making it a valuable building block in combinatorial synthesis. thieme-connect.com

The amide nitrogen (N1) is significantly less nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. However, it can be deprotonated with strong bases and subsequently alkylated. The presence of two distinct nitrogen atoms allows for selective functionalization to build complex molecular architectures.

While specific catalytic roles for this compound are not extensively documented, nitrogen heterocycles are widely used as ligands in transition metal catalysis. The nitrogen atoms can coordinate to a metal center, influencing its catalytic activity and selectivity. The chiral center at C3 in 3-Ethyl-2-piperazinone also introduces the potential for its use in asymmetric catalysis, either as a chiral ligand or as a chiral auxiliary.

Role of this compound as a Scaffold in Chemical Biology Research

In chemical biology, small molecules are used to probe and modulate biological systems. The piperazine and piperazinone scaffolds are considered privileged structures because they are frequently found in biologically active compounds and can interact with multiple biological targets. researchgate.netresearchgate.net

Development of Chemical Probes for Biological Target Identification

A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, to study its function. The this compound structure serves as an excellent starting point for the development of such probes. Its core provides a rigid framework that can be systematically modified.

The N4 position can be used to attach linkers, which can then be connected to reporter groups (like fluorophores or biotin) or to reactive groups for covalent labeling of the target protein. The ethyl group at the C3 position can be further functionalized or varied to explore specific binding pockets and enhance selectivity. The synthetic accessibility and the ability to introduce diversity at multiple points make the piperazinone scaffold a versatile platform for generating libraries of compounds for screening and probe development. thieme-connect.com

Applications in Ligand Design for Protein-Ligand Interaction Studies

Rational ligand design aims to create molecules that bind to a specific protein target with high affinity and selectivity. nih.gov The this compound scaffold possesses several key features that are advantageous for ligand design.

Hydrogen Bonding: The amide group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The secondary amine at N4 can also function as both a donor and an acceptor. These features allow the scaffold to form multiple, specific hydrogen bonds within a protein's binding site, which is crucial for binding affinity.

Rigidity and Conformation: The cyclic nature of the piperazinone ring restricts conformational freedom compared to an acyclic analogue. This pre-organization can reduce the entropic penalty of binding, leading to higher affinity.

Substitution Vectors: The N4 and C3 positions provide clear vectors for chemical modification. The ethyl group can occupy a hydrophobic pocket, while substituents on the N4 atom can be designed to interact with other regions of the binding site or improve pharmacokinetic properties. researchgate.net

Role of Hydration: The designation "hydrate" indicates that the compound co-crystallizes with one or more water molecules. Water plays a critical role in mediating protein-ligand interactions. chemrxiv.orgbohrium.com Water molecules can bridge hydrogen bonds between a ligand and a protein or be displaced from a binding site upon ligand binding, which can be energetically favorable. chemrxiv.orgbohrium.com A ligand scaffold that has a defined interaction with water molecules can be strategically used in design to either displace unfavorable water or incorporate structurally important water molecules into the binding mode.

Table 2: Structural Features of 3-Ethyl-2-piperazinone for Ligand Design

| Feature | Type | Role in Protein Interaction |

| Amide N-H | Hydrogen Bond Donor | Forms directed interactions with protein backbone or side-chain acceptors. |

| Amide C=O | Hydrogen Bond Acceptor | Forms directed interactions with protein backbone or side-chain donors. |

| Amine N-H | Hydrogen Bond Donor | Interacts with protein acceptors. |

| Amine N lone pair | Hydrogen Bond Acceptor | Interacts with protein donors. |

| Ethyl Group | Hydrophobic Moiety | Occupies hydrophobic pockets, contributing to binding affinity via the hydrophobic effect. |

| Piperazinone Ring | Rigid Scaffold | Reduces conformational entropy upon binding. Positions substituents in defined orientations. |

This table is interactive. Click on the headers to sort the data.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Ethyl-2-piperazinone hydrate in laboratory settings?

- Methodological Answer : The compound can be synthesized via condensation reactions using hydrazine hydrate as a key reagent. A typical protocol involves refluxing ethanolic solutions of precursors (e.g., ethyl-2-oxo derivatives) with hydrazine hydrate under controlled conditions. Post-reaction, partial solvent removal and cooling yield crystalline products, which are purified via recrystallization (ethanol is commonly used). Yield optimization requires precise stoichiometric ratios and reaction times (e.g., 3–4 hours) .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer : Use chemical-resistant gloves (JIS T 8116), protective goggles (JIS T 8147), and long-sleeved apparel to minimize exposure. Store in airtight containers under dry, cool conditions (<25°C). Avoid prolonged storage, as hydrate stability may degrade over time, altering reactivity. Regularly monitor stored samples for signs of decomposition (e.g., color changes, precipitate formation) .

Q. What analytical techniques are essential for confirming the purity and structure of this compound?

- Methodological Answer : Employ a combination of:

- Spectroscopy : FT-IR for functional group analysis (e.g., N-H stretching in piperazinone rings) and ¹H/¹³C NMR to verify substituent positions.

- Thermal Analysis : TGA/DSC to assess hydrate water content and decomposition thresholds.

- Chromatography : HPLC with UV detection for purity validation .

Advanced Research Questions

Q. How do variations in reaction conditions (e.g., solvent choice, temperature) impact the yield and purity of this compound during synthesis?

- Methodological Answer : Solvent polarity and boiling point critically influence reaction kinetics. Ethanol (bp ~78°C) is optimal for balancing solubility and reflux efficiency. Elevated temperatures (>80°C) may accelerate side reactions (e.g., over-alkylation), while insufficient cooling post-reaction can reduce crystallinity. Systematic Design of Experiments (DoE) approaches are recommended to map parameter-response relationships .

Q. What strategies can resolve contradictions in reported crystallographic data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from hydrate water positioning or conformational flexibility. Use high-resolution X-ray diffraction paired with Hirshfeld surface analysis to map intermolecular interactions (e.g., H-bonding networks). Cross-validate with DFT-optimized structures to reconcile experimental and computational data .

Q. How does the presence of hydrate water influence the reactivity and coordination behavior of 3-Ethyl-2-piperazinone in metal-ligand complex formation?

- Methodological Answer : Hydrate water can act as a labile ligand or participate in hydrogen-bonded supramolecular assemblies. Comparative studies using anhydrous vs. hydrated forms reveal differences in coordination geometry (e.g., octahedral vs. square-planar in Co(II) complexes). Monitor metal-binding affinity via UV-Vis titration and cyclic voltammetry .

Q. What advanced computational methods are suitable for modeling the supramolecular assembly of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) with dispersion corrections (e.g., D3-BJ) can predict non-covalent interactions (π-π stacking, H-bonding). Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis quantify interaction strengths. Molecular dynamics simulations elucidate solvent effects on self-assembly .

Data Contradiction and Experimental Design

Q. How can researchers address inconsistencies in reported synthetic yields of this compound across literature studies?

- Methodological Answer : Variability often stems from differences in precursor purity or workup protocols. Implement strict quality control for starting materials (e.g., GC-MS verification). Replicate published procedures with controlled variables (e.g., inert atmosphere, humidity levels) to isolate contributing factors. Report detailed experimental metadata (e.g., stirring rate, cooling gradient) for reproducibility .

Q. What experimental frameworks are recommended for studying the thermodynamic stability of this compound under varying humidity and temperature?

- Methodological Answer : Use dynamic vapor sorption (DVS) to measure hygroscopicity and hydrate-anhydrate phase transitions. Couple with in-situ PXRD to track structural changes. For kinetic stability, conduct accelerated aging studies at elevated temperatures (40–60°C) and model degradation pathways via Arrhenius plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。